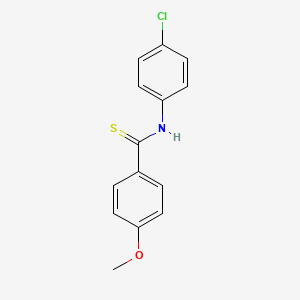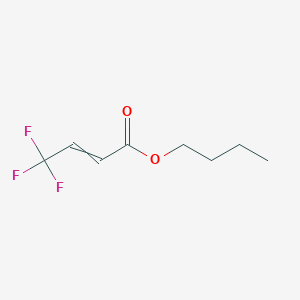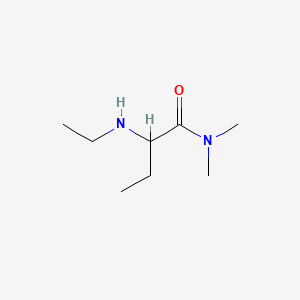
4'-(Dimethylamino)-2'-hydroxychalcone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(Dimethylamino)-2’-hydroxychalcone is a chalcone derivative characterized by the presence of a dimethylamino group at the 4’ position and a hydroxyl group at the 2’ position on the chalcone backbone. Chalcones are a class of natural compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Dimethylamino)-2’-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction between 4-(dimethylamino)benzaldehyde and 2’-hydroxyacetophenone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out .
Industrial Production Methods: Industrial production of 4’-(Dimethylamino)-2’-hydroxychalcone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions: 4’-(Dimethylamino)-2’-hydroxychalcone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group in the chalcone structure can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted chalcones depending on the reagent used.
科学研究应用
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential anticancer and antiviral activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
作用机制
The mechanism of action of 4’-(Dimethylamino)-2’-hydroxychalcone involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and DNA, modulating their activity.
Pathways Involved: The compound can influence signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to its anticancer properties
相似化合物的比较
- 4-(Dimethylamino)benzonitrile
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)cinnamaldehyde
Comparison: 4’-(Dimethylamino)-2’-hydroxychalcone is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced chromophoric properties and a broader range of biological activities .
属性
CAS 编号 |
73981-11-0 |
|---|---|
分子式 |
C17H17NO2 |
分子量 |
267.32 g/mol |
IUPAC 名称 |
(E)-1-[4-(dimethylamino)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H17NO2/c1-18(2)14-9-10-15(17(20)12-14)16(19)11-8-13-6-4-3-5-7-13/h3-12,20H,1-2H3/b11-8+ |
InChI 键 |
AAGLVZPFFWULCV-DHZHZOJOSA-N |
手性 SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)O |
规范 SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


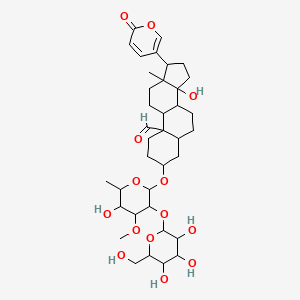
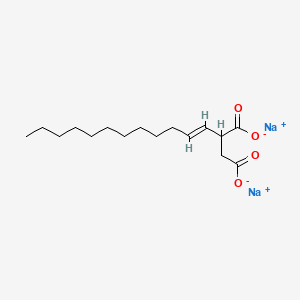
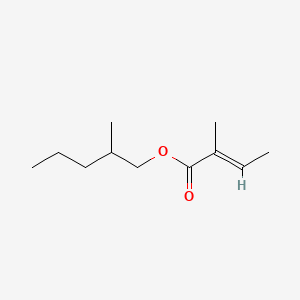


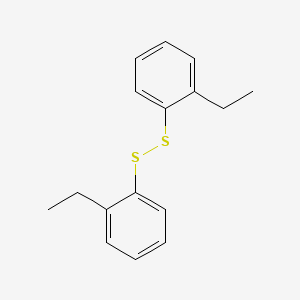
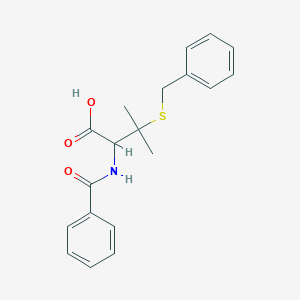
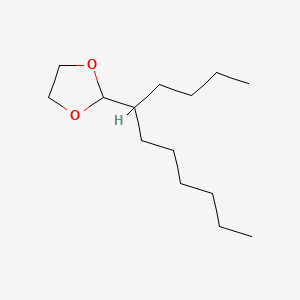

![N-[3-(Octylamino)propyl]-D-gluconamide](/img/structure/B15175157.png)

